molecular formula C13H14ClN3O B13978466 2-Chloro-4,4-diaminobenzanilide

2-Chloro-4,4-diaminobenzanilide

Cat. No.: B13978466
M. Wt: 263.72 g/mol
InChI Key: BEFITPDIJUHBSZ-UHFFFAOYSA-N
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Description

2-Chloro-4,4-diaminobenzanilide is an aromatic diamine compound with the molecular formula C13H12ClN3O. It is known for its applications in the synthesis of polyimides and other high-performance polymers due to its unique chemical structure and properties .

Chemical Reactions Analysis

2-Chloro-4,4-diaminobenzanilide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include polar aprotic solvents, elevated temperatures, and catalysts like pyridine .

Mechanism of Action

The mechanism of action of 2-Chloro-4,4-diaminobenzanilide and its derivatives involves binding to molecular targets such as DNA, epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor 2 (VEGFR-2). This binding can inhibit the proliferation of cancer cells by interfering with their DNA replication and signaling pathways .

Properties

Molecular Formula

C13H14ClN3O

Molecular Weight

263.72 g/mol

IUPAC Name

4,4-diamino-2-chloro-N-phenylcyclohexa-1,5-diene-1-carboxamide

InChI

InChI=1S/C13H14ClN3O/c14-11-8-13(15,16)7-6-10(11)12(18)17-9-4-2-1-3-5-9/h1-7H,8,15-16H2,(H,17,18)

InChI Key

BEFITPDIJUHBSZ-UHFFFAOYSA-N

Canonical SMILES

C1C(=C(C=CC1(N)N)C(=O)NC2=CC=CC=C2)Cl

Origin of Product

United States

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